molecular formula C17H24O4 B12565090 Nonanoic acid, 2-oxo-2-phenoxyethyl ester CAS No. 143459-42-1

Nonanoic acid, 2-oxo-2-phenoxyethyl ester

Katalognummer: B12565090
CAS-Nummer: 143459-42-1
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: MBPLFQMQZIKDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonanoic acid, 2-oxo-2-phenoxyethyl ester is an organic compound with the molecular formula C17H24O4. It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonanoic acid, 2-oxo-2-phenoxyethyl ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a mineral acid like sulfuric acid. The reaction is as follows:

Nonanoic acid+2-oxo-2-phenoxyethanolNonanoic acid, 2-oxo-2-phenoxyethyl ester+Water\text{Nonanoic acid} + \text{2-oxo-2-phenoxyethanol} \rightarrow \text{this compound} + \text{Water} Nonanoic acid+2-oxo-2-phenoxyethanol→Nonanoic acid, 2-oxo-2-phenoxyethyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves continuous esterification processes. These processes utilize packed bed reactors and ion exchange resins like Amberlyst-15 and Amberlite IR120 to catalyze the reaction efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Nonanoic acid, 2-oxo-2-phenoxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and carboxylic acid components.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters.

Wissenschaftliche Forschungsanwendungen

Nonanoic acid, 2-oxo-2-phenoxyethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of nonanoic acid, 2-oxo-2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and 2-oxo-2-phenoxyethanol, which can then interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Nonanoic acid, 2-oxo-2-phenoxyethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its phenoxyethyl group provides unique reactivity and interactions compared to other nonanoic acid esters.

Eigenschaften

CAS-Nummer

143459-42-1

Molekularformel

C17H24O4

Molekulargewicht

292.4 g/mol

IUPAC-Name

(2-oxo-2-phenoxyethyl) nonanoate

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-10-13-16(18)20-14-17(19)21-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3

InChI-Schlüssel

MBPLFQMQZIKDPC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.